molecular formula C6H6ClNO4S2 B1278480 4-sulfamoylbenzenesulfonyl Chloride CAS No. 46249-41-6

4-sulfamoylbenzenesulfonyl Chloride

Cat. No. B1278480
CAS No.: 46249-41-6
M. Wt: 255.7 g/mol
InChI Key: LLFQHNCOIPUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834049B2

Procedure details

25.0 g (145 mmol) of 4-aminobenzenesulfonamide was added to a mixed solution of 80 ml of water and 50 ml of concentrated hydrochloric acid, followed by stirring. To the mixture was added dropwise an aqueous solution (20 ml) containing 10.5 g (152 mmol) of sodium nitrite at −13° C. to −10° C. over 15 minutes. After 10 minutes, the reaction solution was added to a sulfur dioxide saturated mixture solution (solution prepared by saturating a mixed solution of 150 ml of acetic acid and 12.5 ml of concentrated hydrochloric acid with sulfur dioxide and then adding 3.7 g of cuprous chloride thereto) at −30° C. under stirring. After one hour, 500 ml of ice-water was added to the reaction solution, and the precipitates were collected by filtration. The precipitates were dissolved in a mixed solution of 450 ml of toluene and 150 ml of ethyl acetate. After filtering off the insoluble matters, the filtrate was extracted with ethyl acetate. The organic layer was successively washed with an aqueous saturated sodium bicarbonate and brine, and dried over magnesium sulfate. The solvent was evaporated, and 100 ml of toluene was added to the residue. The crystals were collected by filtration, to give 20.9 g of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[ClH:12].N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([S:17]([Cl:12])(=[O:19])=[O:18])=[CH:3][CH:4]=1)(=[O:10])(=[O:9])[NH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
by saturating a mixed solution of 150 ml of acetic acid and 12.5 ml of concentrated hydrochloric acid with sulfur dioxide
ADDITION
Type
ADDITION
Details
adding 3.7 g of cuprous chloride
STIRRING
Type
STIRRING
Details
) at −30° C. under stirring
WAIT
Type
WAIT
Details
After one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
500 ml of ice-water was added to the reaction solution
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitates were dissolved in a mixed solution of 450 ml of toluene and 150 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble matters
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with an aqueous saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
100 ml of toluene was added to the residue
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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